molecular formula C19H17N3O3 B13356577 3-Amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carbonitrile

3-Amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carbonitrile

Cat. No.: B13356577
M. Wt: 335.4 g/mol
InChI Key: AOBDGUODJYIHJU-UHFFFAOYSA-N
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Description

3-Amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carbonitrile typically involves multi-component reactions (MCRs). One efficient method is a one-pot, four-component reaction that includes the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely to be employed. These methods emphasize efficiency, high yields, and the use of non-toxic, readily available catalysts like L-proline .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

3'-amino-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-2'-carbonitrile

InChI

InChI=1S/C19H17N3O3/c1-18(2)7-12(23)15-13(8-18)25-14(9-20)16(21)19(15)10-5-3-4-6-11(10)22-17(19)24/h3-6H,7-8,21H2,1-2H3,(H,22,24)

InChI Key

AOBDGUODJYIHJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)C#N)N)C

Origin of Product

United States

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